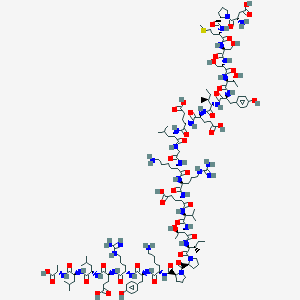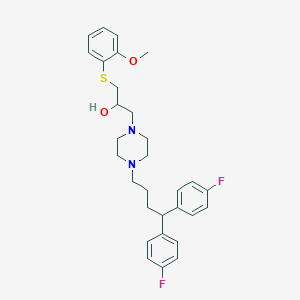
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(2-methoxyphenylthio)propyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(2-methoxyphenylthio)propyl)piperazine, also known as BF-8 or BFBP, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields of research.
Mechanism Of Action
The mechanism of action of 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(2-methoxyphenylthio)propyl)piperazine is not fully understood, but it is believed to involve the modulation of neurotransmitter release and receptor activity. 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(2-methoxyphenylthio)propyl)piperazine has been shown to inhibit the reuptake of dopamine and norepinephrine, which could lead to an increase in their levels in the brain. 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(2-methoxyphenylthio)propyl)piperazine has also been shown to have an effect on the activity of certain receptors, including the dopamine D2 receptor and the α2-adrenergic receptor.
Biochemical And Physiological Effects
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(2-methoxyphenylthio)propyl)piperazine has been shown to have a range of biochemical and physiological effects, including an increase in dopamine and norepinephrine levels in the brain, an increase in heart rate and blood pressure, and an increase in locomotor activity. 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(2-methoxyphenylthio)propyl)piperazine has also been shown to have an effect on the release of other neurotransmitters, including serotonin and acetylcholine.
Advantages And Limitations For Lab Experiments
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(2-methoxyphenylthio)propyl)piperazine has several advantages for use in lab experiments, including its high potency and selectivity for certain receptors. However, 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(2-methoxyphenylthio)propyl)piperazine also has some limitations, including its relatively short half-life and potential for toxicity at high doses.
Future Directions
There are several potential future directions for research on 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(2-methoxyphenylthio)propyl)piperazine, including the development of new compounds based on 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(2-methoxyphenylthio)propyl)piperazine for use in drug discovery, further investigation of its mechanism of action, and exploration of its potential therapeutic applications in the treatment of neurological disorders and other conditions. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(2-methoxyphenylthio)propyl)piperazine and to determine its safety and toxicity profile.
Synthesis Methods
The synthesis of 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(2-methoxyphenylthio)propyl)piperazine involves a multi-step process that begins with the reaction of 4-fluorobenzyl bromide with 4-fluorobenzyl magnesium chloride to form 4,4-bis(4-fluorophenyl)butylmagnesium bromide. The resulting compound is then reacted with 2-hydroxy-3-(2-methoxyphenylthio)propyl chloride to form the intermediate product, which is further reacted with piperazine to yield the final product, 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(2-methoxyphenylthio)propyl)piperazine.
Scientific Research Applications
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(2-methoxyphenylthio)propyl)piperazine has been found to have potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(2-methoxyphenylthio)propyl)piperazine has been shown to have an effect on the release of dopamine and norepinephrine, which could lead to potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). In pharmacology, 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(2-methoxyphenylthio)propyl)piperazine has been shown to have an effect on the activity of certain receptors, which could lead to potential applications in drug discovery. In medicinal chemistry, 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(2-methoxyphenylthio)propyl)piperazine has been used as a starting material for the synthesis of other compounds with potential therapeutic applications.
properties
CAS RN |
143759-90-4 |
|---|---|
Product Name |
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(2-methoxyphenylthio)propyl)piperazine |
Molecular Formula |
C30H36F2N2O2S |
Molecular Weight |
526.7 g/mol |
IUPAC Name |
1-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-(2-methoxyphenyl)sulfanylpropan-2-ol |
InChI |
InChI=1S/C30H36F2N2O2S/c1-36-29-6-2-3-7-30(29)37-22-27(35)21-34-19-17-33(18-20-34)16-4-5-28(23-8-12-25(31)13-9-23)24-10-14-26(32)15-11-24/h2-3,6-15,27-28,35H,4-5,16-22H2,1H3 |
InChI Key |
ZRWPBIPRZYXOBN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1SCC(CN2CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)O |
Canonical SMILES |
COC1=CC=CC=C1SCC(CN2CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)O |
synonyms |
1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-(((2-metho xyphenyl)thio)methyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



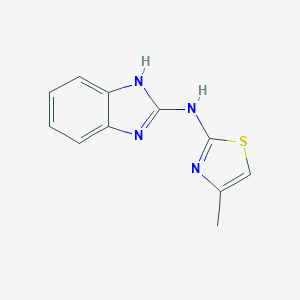
![4-methyl-6-[(1E,3E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]pyran-2-one](/img/structure/B141040.png)

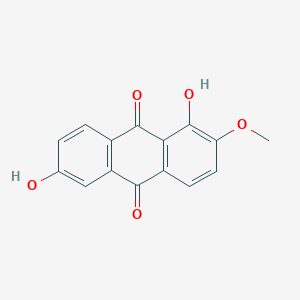
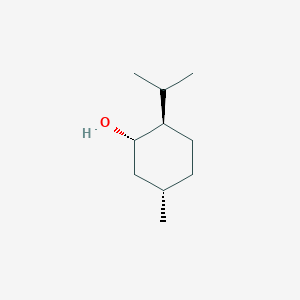
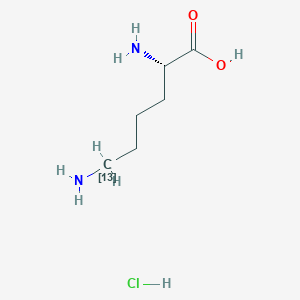
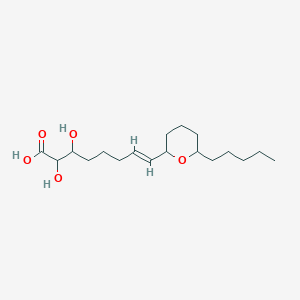
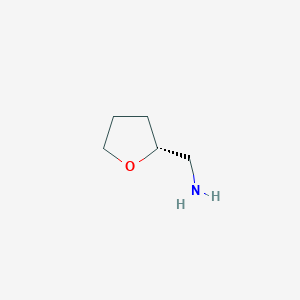
![2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate](/img/structure/B141051.png)
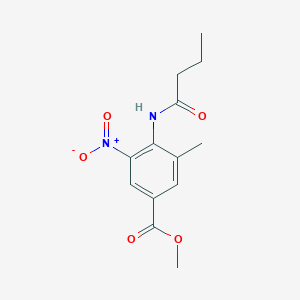
![[(1R,3S)-3-aminocyclopentyl]methanol](/img/structure/B141055.png)
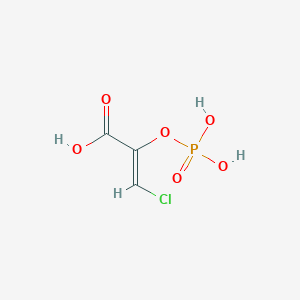
![[4-(1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B141066.png)
